molecular formula C8H13NO B3340598 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile CAS No. 74708-24-0

2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile

Cat. No. B3340598
CAS RN: 74708-24-0
M. Wt: 139.19 g/mol
InChI Key: GAFNITUKNVGWAR-SFYZADRCSA-N
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Description

2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile is a chemical compound with the CAS Number: 74708-24-0. It has a molecular weight of 139.2 and is usually stored at a temperature of 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom . The InChI Code for the compound is 1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 139.2 .

Scientific Research Applications

  • Catalytic Reactions and Solvent Effects :

    • Riahi et al. (1998) studied the oxidation of α-substituted alcohols, including 2-hydroxycyclohexanone, in acetonitrile. They found that reaction temperature and the presence of catalytic amounts of MoO2(acac)2 significantly influence the course and efficiency of the oxidation process (Riahi et al., 1998).
  • Organic Synthesis and Chemical Reactions :

    • Hiyama et al. (1973) reported the acid-catalyzed reaction of acetonitrile with N-alkoxycarbonylaziridines, resulting in the formation of 1-alkoxycarbonyl-2-imidazolines and trans-cyclohexane-1,2-diamine derivatives (Hiyama et al., 1973).
  • Synthesis of Heterocyclic Compounds :

    • Majumdar et al. (2003) explored the regioselective heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxy cyclohex-2-enone, showing the formation of bridged heterocycles upon treatment with various reagents in acetonitrile (Majumdar et al., 2003).
  • Stereochemistry and Photochemical Reactions :

    • Shinisha et al. (2009) conducted a study focusing on the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation. Their findings are relevant for understanding the stereochemical aspects of compounds like 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile (Shinisha et al., 2009).
  • Photocatalytic Applications :

    • Bortolus et al. (2004) examined the photochemistry of certain ethenes in acetonitrile, providing insights into the behavior of complex molecules in photochemical conditions, which could be applied to understanding the properties of this compound (Bortolus et al., 2004).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Safety precautions include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNITUKNVGWAR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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